molecular formula C20H19N3O4 B12610115 2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- CAS No. 877869-02-8

2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl-

Cat. No.: B12610115
CAS No.: 877869-02-8
M. Wt: 365.4 g/mol
InChI Key: CXSJMQPMFUYEQR-UHFFFAOYSA-N
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Description

2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- is a complex organic compound with a unique structure that includes a quinoline backbone, a carboxamide group, and various substituents such as a 2-methylpropoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as phenylamine, under suitable conditions.

    Substitution with 2-Methylpropoxy Group:

    Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline backbone can intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Quinolinecarboxamide, 8-amino-4-(2-methylpropoxy)-N-phenyl-
  • N-(4-methylphenyl)-2-quinolinecarboxamide
  • N-[(4-iodophenyl)carbamothioyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

Uniqueness

2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- is unique due to the presence of both the nitro group and the 2-methylpropoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

877869-02-8

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-8-nitro-N-phenylquinoline-2-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-13(2)12-27-18-11-16(20(24)21-14-7-4-3-5-8-14)22-19-15(18)9-6-10-17(19)23(25)26/h3-11,13H,12H2,1-2H3,(H,21,24)

InChI Key

CXSJMQPMFUYEQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Origin of Product

United States

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